Cas no 14496-33-4 (ethyl(furan-2-ylmethyl)amine)
ethyl(furan-2-ylmethyl)amine Chemical and Physical Properties
Names and Identifiers
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- N-(Furan-2-ylmethyl)ethanamine
- 2-Furanmethanamine,N-ethyl-
- Ethyl-furan-2-ylmethyl-amine hydrochloride
- N-(2-Furylmethyl)ethanamine
- N-ethyl-2-Furanmethanamine
- 2-Furanmethanamine,N-ethyl
- Aethyl-furfuryl-amin
- Ethyl-furan-2-ylmethyl-amine
- ethyl-furfuryl-amine
- N-ethylfurfurylamine
- N-ethyl-N-furfurylamine
- Albb-004757
- AKOS BB-6881
- N-(2-Furylmethyl)-1-ethanamine
- ethyl(furan-2-ylmethyl)amine
- EN300-32085
- ethyl-furan-2-ylmethyl-amine, AldrichCPR
- BB 0259272
- F2169-1263
- CS-0196798
- MFCD00069030
- 14496-33-4
- DTXSID10275626
- ethyl[(furan-2-yl)methyl]amine
- SCHEMBL2718733
- ETHYL-FURAN-2-YL-METHYLAMINE HYDROCHLORIDE
- SB61234
- C77903
- (ethylaminomethyl) furan
- CBVNYJPAGHUWKC-UHFFFAOYSA-N
- 2-Furanmethanamine, N-ethyl-
- AKOS000148028
- VS-04031
- AB01000762-01
- Z90513169
- STK500592
- BBL013868
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- MDL: MFCD00069030
- Inchi: 1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
- InChI Key: CBVNYJPAGHUWKC-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CNCC
Computed Properties
- Exact Mass: 125.08400
- Monoisotopic Mass: 125.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 25.2A^2
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 156.5±15.0 °C at 760 mmHg
- Flash Point: 48.5±20.4 °C
- Refractive Index: 1.469
- PSA: 25.17000
- LogP: 1.78000
- Vapor Pressure: 2.9±0.3 mmHg at 25°C
ethyl(furan-2-ylmethyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl(furan-2-ylmethyl)amine Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl(furan-2-ylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594768-100mg |
N-(2-Furylmethyl)ethanamine |
14496-33-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F594768-500mg |
N-(2-Furylmethyl)ethanamine |
14496-33-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | F594768-1g |
N-(2-Furylmethyl)ethanamine |
14496-33-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75710-5g |
N-(Furan-2-ylmethyl)ethanamine |
14496-33-4 | 97% | 5g |
¥7509.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75710-1g |
N-(Furan-2-ylmethyl)ethanamine |
14496-33-4 | 97% | 1g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75710-0.25g |
N-(Furan-2-ylmethyl)ethanamine |
14496-33-4 | 97% | 0.25g |
¥1299.0 | 2024-07-19 | |
| Fluorochem | 029340-1g |
Ethyl-furan-2-ylmethyl-amine |
14496-33-4 | 95% | 1g |
£205.00 | 2022-02-28 | |
| Fluorochem | 029340-5g |
Ethyl-furan-2-ylmethyl-amine |
14496-33-4 | 95% | 5g |
£715.00 | 2022-02-28 | |
| Fluorochem | 029340-10g |
Ethyl-furan-2-ylmethyl-amine |
14496-33-4 | 95% | 10g |
£1225.00 | 2022-02-28 | |
| Alichem | A159003289-1g |
N-(Furan-2-ylmethyl)ethanamine |
14496-33-4 | 95% | 1g |
248.88 USD | 2021-06-11 |
ethyl(furan-2-ylmethyl)amine Suppliers
ethyl(furan-2-ylmethyl)amine Related Literature
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Yanrong Liu,Yi Nie,Xingmei Lu,Xiangping Zhang,Hongyan He,Fengjiao Pan,Le Zhou,Xue Liu,Xiaoyan Ji,Suojiang Zhang Green Chem. 2019 21 3499
Additional information on ethyl(furan-2-ylmethyl)amine
Comprehensive Overview of Ethyl(furan-2-ylmethyl)amine (CAS No. 14496-33-4): Properties, Applications, and Industry Insights
Ethyl(furan-2-ylmethyl)amine (CAS No. 14496-33-4) is an organic compound featuring a furan ring substituted with an ethylamine group. This structurally unique molecule has garnered attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and potential applications. The furan-2-ylmethyl moiety contributes to its aromatic character, while the ethylamine group enhances its solubility and reactivity in synthetic pathways.
In recent years, the demand for heterocyclic amine derivatives like ethyl(furan-2-ylmethyl)amine has surged, driven by their role as intermediates in drug discovery. Researchers highlight its utility in constructing bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. The compound’s CAS registry number 14496-33-4 is frequently searched in chemical databases, reflecting its relevance in academic and industrial settings.
From a synthetic perspective, ethyl(furan-2-ylmethyl)amine is valued for its compatibility with cross-coupling reactions and reductive amination protocols. Its furan-based structure aligns with the growing trend of utilizing renewable biomass-derived feedstocks, addressing sustainability concerns in chemical manufacturing. A 2023 study noted its potential as a precursor for green chemistry applications, resonating with the industry’s shift toward eco-friendly processes.
Analytical characterization of CAS 14496-33-4 typically involves GC-MS, NMR, and HPLC techniques, with its molecular formula C7H11NO confirming a molar mass of 125.17 g/mol. The compound’s boiling point and logP values are critical for pharmacokinetic assessments, making it a subject of interest in ADMET studies. These properties are often queried in chemical forums, underscoring the need for accurate technical data.
Beyond pharmaceuticals, ethyl(furan-2-ylmethyl)amine finds niche applications in flavor and fragrance industries, where its amine-furan synergy contributes to complex olfactory profiles. Regulatory agencies classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols are recommended. This aligns with frequent searches on safe handling of amine compounds in workplace environments.
The compound’s patent landscape reveals incremental innovations, particularly in catalysis and polymer chemistry. A 2022 publication demonstrated its use in modifying conductive polymers for flexible electronics—a hotspot in material science. Such interdisciplinary applications position 14496-33-4 as a bridge between traditional organic chemistry and cutting-edge technologies.
In summary, ethyl(furan-2-ylmethyl)amine (CAS No. 14496-33-4) exemplifies the convergence of synthetic utility and sustainable innovation. Its multifaceted roles—from drug intermediate to specialty chemical—reflect broader trends in chemical R&D, answering frequent queries about furan derivatives’ applications and amine functionalization strategies. As research progresses, this compound is poised to remain a key player in value-added chemical synthesis.
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